molecular formula C9H10N4OS B2459754 N-(1-Cyanocyclobutyl)-N-methylthiadiazole-5-carboxamide CAS No. 2133577-31-6

N-(1-Cyanocyclobutyl)-N-methylthiadiazole-5-carboxamide

Cat. No. B2459754
CAS RN: 2133577-31-6
M. Wt: 222.27
InChI Key: ZNKOFHSFODBROZ-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclobutyl)-N-methylthiadiazole-5-carboxamide, also known as CTB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CTB belongs to the class of thiadiazole derivatives, which have been studied extensively for their biological activities.

Scientific Research Applications

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, compounds similar to N-(1-Cyanocyclobutyl)-N-methylthiadiazole-5-carboxamide are explored for their potential therapeutic applications. For instance, the systematic modification of imidazo[1,2-a]pyrimidine structures, aiming to reduce metabolism mediated by aldehyde oxidase (AO), led to the identification of potent antagonists with significant in vivo tumor growth inhibition in models of castration-resistant prostate cancer (CRPC) (Linton et al., 2011). This study showcases the strategic alteration of heterocyclic compounds to enhance their pharmacological profiles.

Synthesis and Chemical Properties

Research in synthetic chemistry has led to the development of novel methodologies for constructing complex molecules that include thiadiazole and carboxamide moieties. For example, the interaction of 5-aminoimidazole-4-carboxamide with alkyl isocyanates yields N-substituted 1-carbamoylimidazoles, which can be cyclized to imidazo[1,5-b][1,2,4]thiadiazoles, indicating a new route for synthesizing compounds with potential antitumor activity (Wang et al., 1997).

Pharmacological Activities

The exploration of heterocyclic analogs of fenamates, which involves the substitution of the carboxylic acid functionality with acidic heterocycles like 1,3,4-thiadiazole, has provided insights into dual inhibitors of cyclooxygenase and 5-lipoxygenase activities. These compounds show promise in models of acute inflammation and highlight the therapeutic potential of structurally diverse heterocycles (Boschelli et al., 1993).

properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-13(9(6-10)3-2-4-9)8(14)7-5-11-12-15-7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKOFHSFODBROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CN=NS1)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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